molecular formula C10H16N2 B1581474 N-Ethyl-N-phenylethylenediamine CAS No. 23730-69-0

N-Ethyl-N-phenylethylenediamine

Cat. No.: B1581474
CAS No.: 23730-69-0
M. Wt: 164.25 g/mol
InChI Key: NWQPERNHNMYVPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-N-phenylethylenediamine is a chemical compound with the formula C12H20N2 . It is a derivative of ethylenediamine, where one of the hydrogen atoms in the amine groups is substituted by an ethyl group and the other by a phenyl group .


Molecular Structure Analysis

The molecular structure of this compound consists of a central ethylenediamine moiety, with one amine group substituted by an ethyl group and the other by a phenyl group . This results in a molecule with a total molecular weight of 192.3006 .

Scientific Research Applications

1. Stereochemistry in Coordination Chemistry

  • The study of [Co(acac)2(N-phenylethylenediamine)]+ complexes revealed insights into the stereochemistry of coordination compounds. These complexes were separated into racemic pairs of diastereomers, showing stable behavior in acidic water but epimerizing in neutral or basic water. This research helps understand isomer distributions and stereochemical behavior in coordination chemistry (Ouyang, Kojima, & Fujita, 1986).

2. Intramolecular Reactions in Organic Chemistry

  • N-Ethyl-N-phenylethylenediamine derivatives have been studied in the context of intramolecular N → N′ benzoyl migrations in acidic media. These studies contribute to understanding reaction mechanisms and the formation of various organic compounds (Fernández, Perillo, & Lamdan, 1978).

3. Synthesis of Piperidine Derivatives

  • This compound has been used in the synthesis of piperidinol derivatives, which are of interest for their potential physiological properties. This indicates its utility in the synthesis of complex organic molecules (Itoh, 1962).

4. Hydrolysis Studies in Inorganic Chemistry

  • Research on the hydrolysis of Pt(L)X2 complexes, where L includes ethylenediamine derivatives like this compound, has contributed to the understanding of hydrolysis reactions in inorganic chemistry. This has implications for the synthesis and stability of metal complexes (Rochon, Melanson, & Morneau, 1992).

5. Novel Decarboxylative Reactions

  • The study of the decarboxylative N-alkylation reactions involving this compound has provided insights into novel organic reactions and their pharmacological properties (Grier, 1964).

6. Thermal Degradation Studies

  • This compound has been a subject in the study of the thermal degradation of ethylene bis(N-phenylcarbamate), contributing to understanding the decomposition processes of polymers (Beachell & Son, 1964).

7. Pharmacological Properties of Diamines

  • Research on a series of alkylene-α,β-diamines, including arylalkylenediamines, has explored their pharmacological properties, such as their potency and toxicity. This research is significant for medicinal chemistry and drug development (Lehmann & Randall, 1948).

8. Synthetic Chemistry Applications

  • The reaction of fatty acids with ethylenediamine, including this compound derivatives, has been explored for the synthesis of various compounds, highlighting its role in synthetic chemistry (Kita, Yamada, & Wada, 1975).

Safety and Hazards

The safety data sheet for a similar compound, N-Ethylethylenediamine, indicates that it is highly flammable and can cause severe skin burns and eye damage. It may also cause respiratory irritation and could be harmful if swallowed or inhaled .

Future Directions

While specific future directions for N-Ethyl-N-phenylethylenediamine are not available, research in the field of controlled drug delivery systems, which often utilize similar compounds, is ongoing. Challenges include improving bioavailability, controlling release rates, and precisely targeting the delivery site for maximum efficacy and safety .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of N-Ethyl-N-phenylethylenediamine can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "Benzyl chloride", "Ethylamine", "Sodium hydroxide", "Hydrochloric acid", "Aniline" ], "Reaction": [ "Step 1: Benzyl chloride is reacted with ethylamine in the presence of sodium hydroxide to form N-ethylbenzylamine.", "Step 2: N-ethylbenzylamine is then reacted with aniline in the presence of hydrochloric acid to form N-Ethyl-N-phenyl-1,2-diaminoethane.", "Step 3: The final step involves the deprotonation of N-Ethyl-N-phenyl-1,2-diaminoethane using sodium hydroxide to form N-Ethyl-N-phenylethylenediamine." ] }

CAS No.

23730-69-0

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

N'-ethyl-N'-phenylethane-1,2-diamine

InChI

InChI=1S/C10H16N2/c1-2-12(9-8-11)10-6-4-3-5-7-10/h3-7H,2,8-9,11H2,1H3

InChI Key

NWQPERNHNMYVPS-UHFFFAOYSA-N

SMILES

CCNCCNC1=CC=CC=C1

Canonical SMILES

CCN(CCN)C1=CC=CC=C1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Ethyl-N-phenylethylenediamine
Reactant of Route 2
Reactant of Route 2
N-Ethyl-N-phenylethylenediamine
Reactant of Route 3
Reactant of Route 3
N-Ethyl-N-phenylethylenediamine
Reactant of Route 4
Reactant of Route 4
N-Ethyl-N-phenylethylenediamine
Reactant of Route 5
Reactant of Route 5
N-Ethyl-N-phenylethylenediamine
Reactant of Route 6
Reactant of Route 6
N-Ethyl-N-phenylethylenediamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.